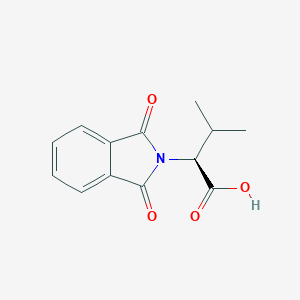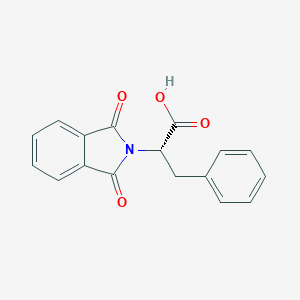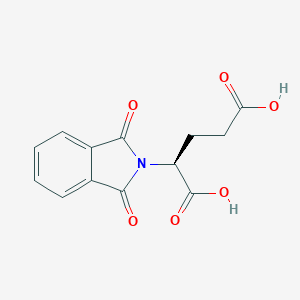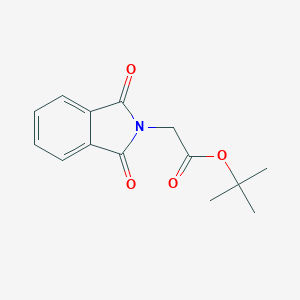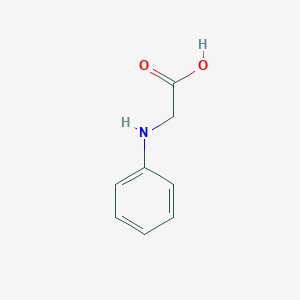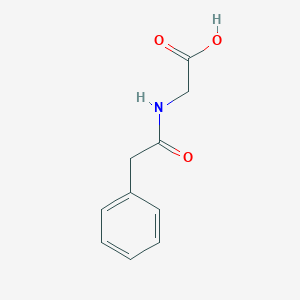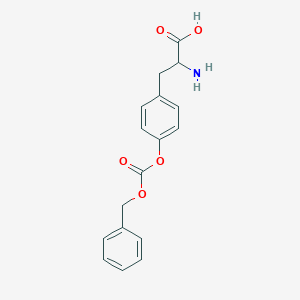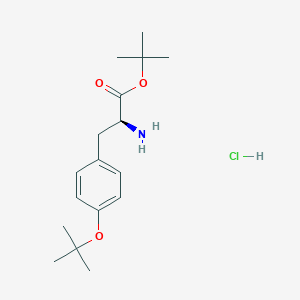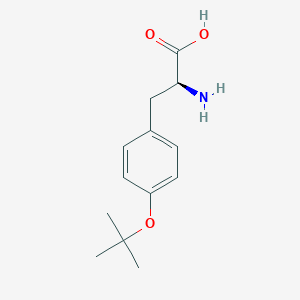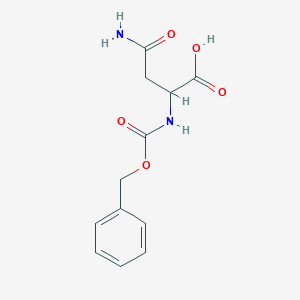
Carbobenzoxy-L-asparagine
説明
Carbobenzoxy-L-asparagine, also known as Nalpha-Carbobenzoxy-L-asparagine, is a compound used in various applications . It is an alpha-amino acid found in animal proteins and is used in the biosynthesis of proteins .
Synthesis Analysis
The synthesis of Carbobenzoxy-L-asparagine involves various processes. For instance, one study mentions the use of L-asparaginase for the conversion of L-asparagine to L-aspartic acid and ammonia . Another study discusses the use of sequential design for enhanced L-asparaginase synthesis from Ganoderma australe GPC191 .Molecular Structure Analysis
The molecular structure of Carbobenzoxy-L-asparagine is represented by the chemical formula C12H14N2O5 . More detailed information about its molecular structure can be found in databases like MassBank .Chemical Reactions Analysis
Carbobenzoxy-L-asparagine is involved in various chemical reactions. For example, L-asparaginase, an amidohydrolase enzyme, catalyzes the conversion of L-asparagine to L-aspartic acid and ammonia . Another study mentions the slow rate of hydrolysis of N-carbobenzoxy-L-asparagine .Physical And Chemical Properties Analysis
Carbobenzoxy-L-asparagine has a white, crystalline appearance under standard conditions. Its density corresponds to 1.543 grams per cubic centimeter. The chemical formula of asparagine is C4H8N2O3, and this compound has a molar mass of 132.119 grams per mole .科学的研究の応用
Anticancer Drug
Z-Asn-OH, also known as L-asparaginase (ASNase), is an aminohydrolase enzyme with significant uses in the therapeutic/pharmaceutical industry . Its primary application is as an anticancer drug, predominantly for acute lymphoblastic leukaemia (ALL) treatment . It’s used to treat childhood acute lymphoblastic leukemia, the most common cancer in this population worldwide .
Acrylamide Reduction
Another significant application of Z-Asn-OH is in acrylamide reduction when starch-rich foods are cooked at temperatures above 100 °C . Acrylamide is a carcinogenic compound, and the use of L-asparaginase can help reduce its formation .
Biosensor for Asparagine
Z-Asn-OH can also be used as a biosensor for asparagine in both the therapeutic/pharmaceutical and food industries . This application is beneficial for monitoring asparagine levels in various contexts.
Enhancing Nitrogen Utilization in Plants
In agriculture, L-asparaginase holds promise as a means to enhance nitrogen utilization in plants . This application can contribute to more efficient and sustainable agricultural practices.
Production of Recombinant Proteins
L-asparaginase emerges as a vital tool for the production of recombinant proteins . This application is particularly relevant in biotechnology and genetic engineering.
Treatment of Persistent and High-Grade Infections
Z-Asn-OH has been demonstrated to have a cytotoxic effect against cervical cancer cells . This property makes it a potential candidate for the treatment of persistent and high-grade infections, such as those caused by the Human Papillomavirus (HPV) .
Ozonation of Carbamazepine
Z-Asn-OH, also known as carbamazepine (CBZ), has been used in the ozonation of its main transformation products . This process is crucial in the environmental science and pollution research field.
Protein Engineering
Recent advances in protein engineering have applied to the development of biobetter ASNases, such as Z-Asn-OH, using techniques such as site-directed mutagenesis, molecular dynamics, PEGylation, PASylation, and bioconjugation . These techniques aim to reduce glutaminase activity, proteolysis resistance, and immunogenicity, enhancing the enzyme’s properties .
Safety And Hazards
When handling Carbobenzoxy-L-asparagine, it is recommended to do so in a well-ventilated place and to wear suitable protective equipment. It is also advised to prevent the dispersion of dust and to wash hands and face thoroughly after handling . In case of accidental release, personal precautions and protective equipment should be used .
特性
IUPAC Name |
(2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c13-10(15)6-9(11(16)17)14-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,15)(H,14,18)(H,16,17)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCKRCGERFLLHP-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883824 | |
| Record name | L-Asparagine, N2-[(phenylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbobenzoxy-L-asparagine | |
CAS RN |
2304-96-3 | |
| Record name | N2-[(Phenylmethoxy)carbonyl]-L-asparagine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2304-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbobenzoxy-L-asparagine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Asparagine, N2-[(phenylmethoxy)carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Asparagine, N2-[(phenylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-[(phenylmethoxy)carbonyl]-L-asparagine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is N-Benzyloxycarbonyl-L-asparagine (Z-Asn-OH) primarily used for in a research setting?
A1: N-Benzyloxycarbonyl-L-asparagine (Z-Asn-OH) is not a pharmaceutical drug but rather a protected form of the amino acid asparagine. It serves as a valuable building block in peptide synthesis. [, ] The benzyloxycarbonyl (Z) group acts as a protecting group, preventing unwanted side reactions with the asparagine's amine group during peptide chain assembly.
Q2: How is the protecting group removed from Z-Asn-OH after peptide synthesis?
A2: The 4,4′-dimethoxybenzhydryl group, which can be used as a protecting group for the amide sidechain of asparagine, can be removed using trifluoroacetic acid/anisol. This method allows for rapid deprotection after peptide synthesis. []
Q3: Can you elaborate on the role of Z-Asn-OH in the synthesis of specific peptides?
A3: Z-Asn-OH played a crucial role in the synthesis of a protected C-terminal dodecapeptide of the A-chain of insulin. Researchers utilized various coupling reactions, including the azide method, to successfully incorporate Z-Asn-OH into the growing peptide chain. [] This highlights its utility in constructing complex peptides with biological relevance.
Q4: Are there alternative methods for preparing a protected form of asparagine suitable for peptide synthesis?
A4: Yes, an alternative approach to obtain a protected asparagine derivative involves transesterification. Researchers successfully synthesized Z-Asn-OBut (N-Benzyloxycarbonyl-L-asparagine tert-butyl ester) through the reaction of Z-Asn-OH with tert-butyl acetate in the presence of perchloric acid. [] This method offered a high yield and provided another protected form of asparagine useful for peptide synthesis.
Q5: Has the solubility of Z-Asn-OH been studied in different solvents?
A5: Yes, the solubility behavior of N-Benzyloxycarbonyl-L-asparagine has been experimentally studied in twelve different pure solvent systems at various temperatures. This research also explored thermodynamic modeling and Hansen solubility parameters to understand the compound's solubility profile. []
Q6: What are the implications of using Z-Asn-OH in peptide synthesis regarding analytical characterization?
A6: The use of Z-Asn-OH in peptide synthesis necessitates careful analytical characterization of the resulting peptides. Researchers employ techniques like elemental analysis, paper chromatography, and paper electrophoresis to confirm the purity and homogeneity of the synthesized peptides. [] Additionally, amino acid analysis helps verify the correct incorporation of asparagine into the peptide sequence.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



